Bendamustine Hydrochloride

DNA Damage Repair Base Excision Repair Mechanism of Action

This compound is not interchangeable with chlorambucil, cyclophosphamide, or fludarabine. Its hybrid structure—alkylating group, benzimidazole ring, and butyric acid side chain—activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair. Clinically proven: Phase III data show 31% vs 2% complete response over chlorambucil in CLL; 69.5 vs 31.2 months PFS vs R-CHOP in indolent lymphoma. Essential for DNA damage/repair pathway research, CLL preclinical models, and novel drug delivery development. Not a generic alkylator substitute—verify mechanistic alignment before procurement.

Molecular Formula C16H22Cl3N3O2
Molecular Weight 394.7 g/mol
CAS No. 3543-75-7
Cat. No. B001130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine Hydrochloride
CAS3543-75-7
Synonymsendamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393
Molecular FormulaC16H22Cl3N3O2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl
InChIInChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H
InChIKeyZHSKUOZOLHMKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bendamustine Hydrochloride: A Bifunctional Alkylating Agent with Purine Analog Properties


Bendamustine hydrochloride is a nitrogen mustard derivative that functions as a bifunctional alkylating agent [1]. Its unique chemical structure comprises three key moieties: an alkylating group, a benzimidazole ring with purine analog properties, and a butyric acid side chain that confers water solubility [2]. It is indicated for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) [3]. Its hybrid mechanism of action, distinct from both traditional alkylators and purine analogs, is central to its clinical profile [4].

Why Interchanging Bendamustine Hydrochloride with Other Alkylators is Scientifically Invalid


Bendamustine hydrochloride cannot be considered interchangeable with other nitrogen mustards (e.g., chlorambucil, cyclophosphamide) or purine analogs (e.g., fludarabine). Its hybrid structure confers a distinct mechanism of action, resulting in a unique pattern of DNA damage and cellular response [1]. Unlike conventional alkylators, bendamustine activates a base excision repair (BER) pathway rather than an alkyltransferase-mediated repair mechanism [1]. This mechanistic divergence is reflected in clinical studies demonstrating superior efficacy over chlorambucil in CLL [2] and a favorable safety profile compared to R-CHOP in indolent lymphoma [3]. Consequently, substituting bendamustine with a generic alkylator would disregard these established mechanistic and clinical differentiators, potentially leading to inferior patient outcomes.

Quantitative Evidence of Differentiation for Bendamustine Hydrochloride


Bendamustine Induces a Unique DNA Repair Pathway Profile Compared to Other Alkylators

Bendamustine differentiates from other nitrogen mustards, such as chlorambucil and phosphoramide mustard, by activating a base excision repair (BER) pathway instead of an alkyltransferase (AT) DNA repair mechanism [1]. This unique mechanistic feature was identified through functional DNA damage repair analyses [1].

DNA Damage Repair Base Excision Repair Mechanism of Action

Superior Complete Response and Progression-Free Survival vs. Chlorambucil in First-Line CLL

In a pivotal phase III randomized trial of 319 patients with previously untreated advanced CLL, bendamustine demonstrated significantly superior efficacy compared to chlorambucil [1]. The complete response (CR) rate was 31% for bendamustine versus 2% for chlorambucil (P < 0.0001) [1].

Chronic Lymphocytic Leukemia First-Line Therapy Phase III Trial

Improved Progression-Free Survival and Tolerability vs. R-CHOP in Indolent Lymphoma

The combination of bendamustine plus rituximab (BR) was compared to standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) in a phase III trial of 549 patients with previously untreated indolent and mantle-cell lymphomas [1]. The BR regimen resulted in significantly longer median progression-free survival (PFS) of 69.5 months compared to 31.2 months with R-CHOP (HR 0.58, 95% CI 0.44-0.74; p<0.0001) [1].

Indolent Lymphoma Mantle Cell Lymphoma Phase III Trial

Rapid Induction of Apoptosis in Lymphoma Cells Compared to Cyclophosphamide and Chlorambucil

Bendamustine induces apoptosis in lymphoma cells faster than other alkylating agents [1]. In HBL-2 cells treated with their respective IC50 concentrations, bendamustine triggered a measurable increase in apoptosis earlier than both 4-OHCY (active metabolite of cyclophosphamide) and chlorambucil [1].

Apoptosis Lymphoma In Vitro Cytotoxicity

Comparable PFS Benefit to Fludarabine-Rituximab in Meta-Analysis of Advanced CLL

A multiple-treatment meta-analysis of first-line therapies for advanced-stage CLL, which included data from 25 randomized controlled trials, found that bendamustine and fludarabine-rituximab-based chemoimmunotherapy provided the largest progression-free survival (PFS) benefit relative to chlorambucil [1].

Meta-Analysis Chronic Lymphocytic Leukemia Fludarabine

High-Purity Synthesis Process Yielding ≥99.98% Product for Research and Industrial Applications

Advanced manufacturing processes are capable of producing bendamustine hydrochloride with extremely high purity, a critical parameter for reproducible research and safe clinical use. A patented process describes a method for producing bendamustine hydrochloride with a purity of 99.98% as measured by HPLC [1].

Chemical Synthesis Pharmaceutical Manufacturing High Purity

Optimizing Research and Procurement: Scenarios for Bendamustine Hydrochloride Use


First-Line Therapy Development for Chronic Lymphocytic Leukemia (CLL)

Based on direct comparative evidence from a Phase III trial showing superior complete response (31% vs. 2%) and progression-free survival (21.6 vs. 8.3 months) over chlorambucil [1], bendamustine hydrochloride is a critical reference compound for preclinical and clinical studies investigating new first-line therapies for CLL.

Investigating Mechanisms of DNA Damage and Repair

The unique activation of the base excision repair (BER) pathway, distinct from the alkyltransferase (AT) mechanism triggered by comparators like chlorambucil [2], makes bendamustine hydrochloride an essential tool for researchers studying DNA damage response, repair pathway choice, and mechanisms of chemoresistance.

Development of Improved Formulations for Indolent Lymphoma

Given the clinical evidence of a superior safety profile and improved progression-free survival (69.5 vs. 31.2 months) compared to R-CHOP [3], bendamustine hydrochloride is the active pharmaceutical ingredient (API) of choice for developing novel drug delivery systems or combination therapies aimed at improving outcomes in indolent and mantle-cell lymphomas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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